REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:7]([C:8]2[NH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)=[C:6]([CH3:17])[O:5][N:4]=1)[CH3:2].[C:18](Cl)(=[O:20])[CH3:19]>FC(F)(F)S([O-])(=O)=O.[Ag+].C(Cl)Cl>[CH2:1]([C:3]1[C:7]([C:8]2[NH:9][C:10]3[C:15]([C:16]=2[C:18](=[O:20])[CH3:19])=[CH:14][CH:13]=[CH:12][CH:11]=3)=[C:6]([CH3:17])[O:5][N:4]=1)[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
0.148 mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=NOC(=C1C=1NC2=CC=CC=C2C1)C
|
Name
|
|
Quantity
|
0.163 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
silver trifluoromethanesulfonate
|
Quantity
|
0.163 mol
|
Type
|
catalyst
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Ag+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The resulting suspension is then treated by the dropwise addition of 12.8 g
|
Type
|
ADDITION
|
Details
|
The temperature rises to 35° C. during the addition
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtrate is washed with 150 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
2N sodium hydroxide, water and 2N sodium hydroxide dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The oil is crystallized from ether
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NOC(=C1C=1NC2=CC=CC=C2C1C(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |